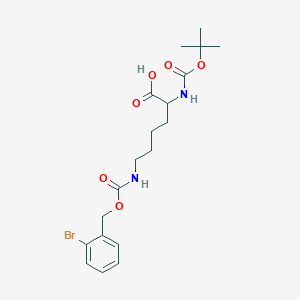
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a synthetic amino acid derivative used primarily in research and development. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a 2-bromo-benzyloxycarbonyl (Z) group at the epsilon-amino position of the lysine molecule. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique protective groups and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine typically involves the protection of the lysine molecule’s alpha and epsilon amino groupsThis can be achieved through a series of reactions involving reagents such as tert-butyl dicarbonate (Boc2O) and 2-bromo-benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-Z group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic or basic conditions to yield free lysine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid (TFA), while Z deprotection can be achieved using hydrogenation or strong acids.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted lysine derivatives.
Deprotection Reactions: The major product is free lysine after removal of the protective groups.
Aplicaciones Científicas De Investigación
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Bioconjugation: The compound is used to introduce specific functional groups into peptides for bioconjugation studies.
Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for selective reactions at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-alpha-Boc-Nepsilon-2-chloro-Z-L-lysine: Similar structure but with a chlorine atom instead of bromine.
N-alpha-Boc-Nepsilon-2-fluoro-Z-L-lysine: Contains a fluorine atom in place of bromine.
N-alpha-Boc-Nepsilon-2-iodo-Z-L-lysine: Features an iodine atom instead of bromine.
Uniqueness
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its halogenated counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Propiedades
IUPAC Name |
6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEZVZHJKJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)
![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)
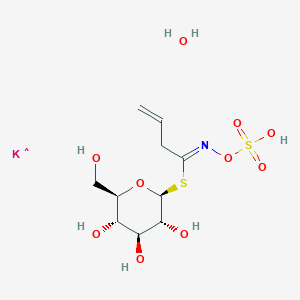
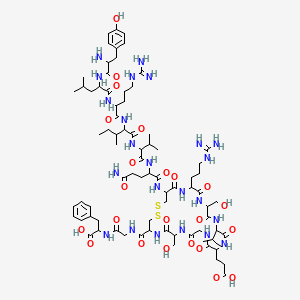
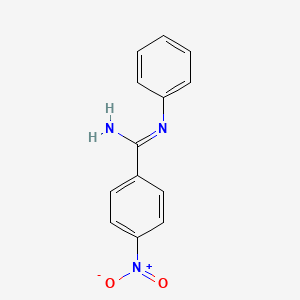
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)


![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
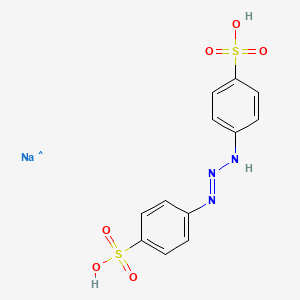
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
